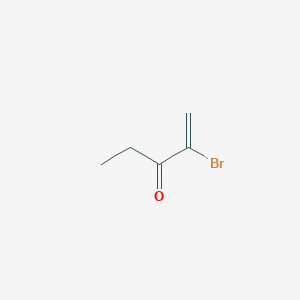
2-Bromo-1-penten-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-penten-3-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 3-bromo-2-penten-1-one or simply as bromopentenone. It is a pale yellow liquid with a pungent odor and is soluble in organic solvents such as ethanol, ether, and chloroform.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-penten-3-one has been studied extensively in scientific research due to its potential applications in various fields. It has been found to be a useful reagent in organic synthesis, particularly in the synthesis of chiral compounds. Additionally, it has been used as a starting material for the synthesis of natural products such as insect pheromones and plant hormones.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-penten-3-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of covalent adducts, which can lead to the inhibition of enzymes and other biological processes.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Bromo-1-penten-3-one has a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Bromo-1-penten-3-one in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. Additionally, it has a range of potential applications in organic synthesis and as a starting material for the synthesis of natural products.
However, there are also limitations to its use. One of the main limitations is its potential toxicity. Studies have shown that it can be toxic to cells and may cause adverse effects in vivo. Additionally, its reactivity can make it difficult to work with, particularly in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2-Bromo-1-penten-3-one. One potential area of research is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields, including medicine and agriculture. Finally, more research is needed to assess its safety and toxicity, particularly in vivo.
Synthesemethoden
2-Bromo-1-penten-3-one can be synthesized through various methods, including the reaction of 2-penten-1-one with bromine in acetic acid or the reaction of 2-penten-1-ol with phosphorus tribromide. The latter method is preferred as it produces a higher yield of the desired product. The reaction involves the conversion of the hydroxyl group to a bromine atom, resulting in the formation of 2-Bromo-1-penten-3-one.
Eigenschaften
CAS-Nummer |
171877-74-0 |
|---|---|
Produktname |
2-Bromo-1-penten-3-one |
Molekularformel |
C5H7BrO |
Molekulargewicht |
163.01 g/mol |
IUPAC-Name |
2-bromopent-1-en-3-one |
InChI |
InChI=1S/C5H7BrO/c1-3-5(7)4(2)6/h2-3H2,1H3 |
InChI-Schlüssel |
KCICNMHWWKFXNZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=C)Br |
Kanonische SMILES |
CCC(=O)C(=C)Br |
Synonyme |
1-Penten-3-one, 2-bromo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



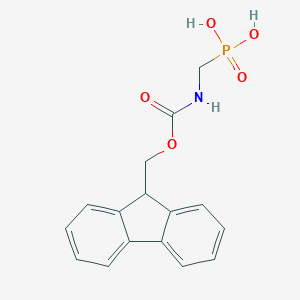
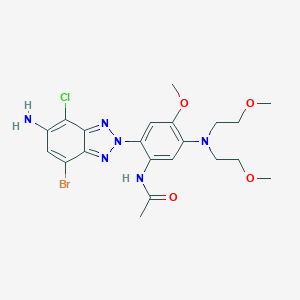
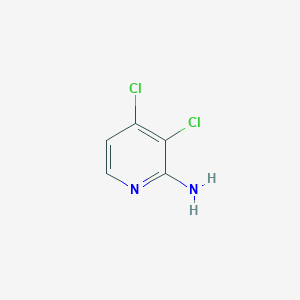
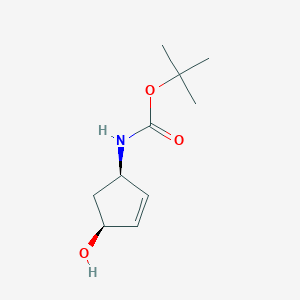
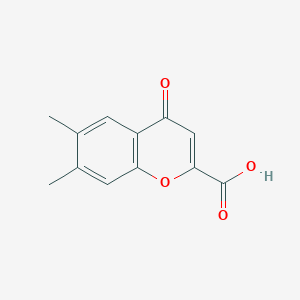
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)
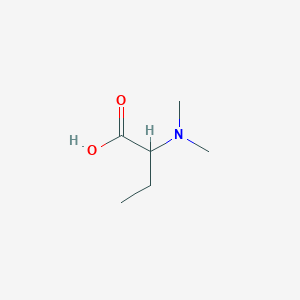
![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)
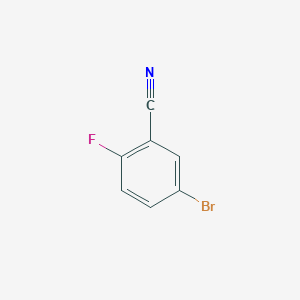
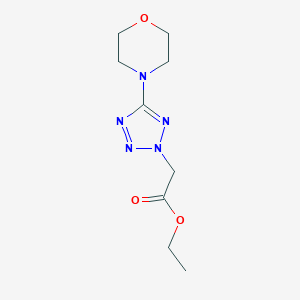
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
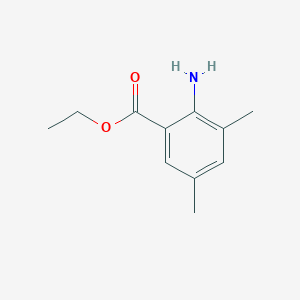
![(5S,7R)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-ol](/img/structure/B68950.png)